molecular formula C5H2F3NO2S B2827626 2,5-Difluoropyridine-4-sulfonyl fluoride CAS No. 2243514-57-8

2,5-Difluoropyridine-4-sulfonyl fluoride

Cat. No.: B2827626
CAS No.: 2243514-57-8
M. Wt: 197.13
InChI Key: JNVGUJPAZLRTKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoropyridine-4-sulfonyl fluoride is a fluorinated pyridine derivative with the molecular formula C5H2F3NO2S. It is known for its unique chemical properties due to the presence of both fluorine and sulfonyl fluoride groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoropyridine-4-sulfonyl fluoride can be achieved through several methods. One common approach involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Another method includes the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoropyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:

    Nucleophilic substitution: This reaction involves the replacement of a leaving group (such as chlorine) with a nucleophile (such as fluoride).

    Deamination: This reaction involves the removal of an amino group from the compound, often using a base like sodium hydroxide.

Common Reagents and Conditions

    Potassium fluoride (KF): Used in nucleophilic substitution reactions.

    Sodium hydroxide (NaOH): Used in deamination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium fluoride results in the formation of this compound .

Scientific Research Applications

2,5-Difluoropyridine-4-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Difluoropyridine-4-sulfonyl fluoride involves its interaction with molecular targets through its fluorine and sulfonyl fluoride groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and deamination, which can modify the structure and function of target molecules. The exact molecular pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Difluoropyridine-4-sulfonyl fluoride is unique due to the presence of both fluorine and sulfonyl fluoride groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

2,5-difluoropyridine-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO2S/c6-3-2-9-5(7)1-4(3)12(8,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVGUJPAZLRTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.